molecular formula C32H52ClNO2 B12679581 Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride CAS No. 119585-26-1

Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride

Cat. No.: B12679581
CAS No.: 119585-26-1
M. Wt: 518.2 g/mol
InChI Key: FYBQNOOKZYIRAI-UHFFFAOYSA-N
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Description

Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride typically involves a multi-step process. The initial step often includes the esterification of dodecanoic acid with an appropriate alcohol. This is followed by the introduction of the naphthalene ring and the dimethylamino group through a series of substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to improve yield and efficiency. Catalysts such as ionic liquids can be used to facilitate the alkylation and esterification reactions, ensuring high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the naphthalene ring or the ester group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can be used as a probe to study cellular processes. Its fluorescent properties make it useful in imaging and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a drug candidate for targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is unique due to its combination of a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

119585-26-1

Molecular Formula

C32H52ClNO2

Molecular Weight

518.2 g/mol

IUPAC Name

[8-(dimethylamino)-2-naphthalen-1-yloctyl] dodecanoate;hydrochloride

InChI

InChI=1S/C32H51NO2.ClH/c1-4-5-6-7-8-9-10-11-15-25-32(34)35-27-29(21-14-12-13-18-26-33(2)3)31-24-19-22-28-20-16-17-23-30(28)31;/h16-17,19-20,22-24,29H,4-15,18,21,25-27H2,1-3H3;1H

InChI Key

FYBQNOOKZYIRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCCCCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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